2-benzimidazol-2-yl-2-(2-oxo(1H-benzo[d]azolidin-3-ylidene))ethanenitrile
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Overview
Description
1H-1,3-BENZIMIDAZOL-2-YL(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL CYANIDE is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL CYANIDE typically involves multi-step reactions. One common synthetic route includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The indole moiety can be introduced through reactions involving indole derivatives and appropriate reagents . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, utilizing solvents like dimethylformamide (DMF) and catalysts such as sodium hydride .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole rings.
Common reagents and conditions used in these reactions include dimethylformamide (DMF) as a solvent, sodium hydride as a base, and iodomethane for methylation . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YL(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL CYANIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzimidazole and indole derivatives, such as:
Properties
Molecular Formula |
C17H10N4O |
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Molecular Weight |
286.29 g/mol |
IUPAC Name |
2-(benzimidazol-2-ylidene)-2-(2-hydroxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C17H10N4O/c18-9-11(16-19-13-7-3-4-8-14(13)20-16)15-10-5-1-2-6-12(10)21-17(15)22/h1-8,21-22H |
InChI Key |
RKOAMCKMACTQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C(=C3N=C4C=CC=CC4=N3)C#N |
Origin of Product |
United States |
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